molecular formula C₁₅H₁₄N₆O₃ B1144891 Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate CAS No. 34794-87-1

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate

Cat. No.: B1144891
CAS No.: 34794-87-1
M. Wt: 326.31
InChI Key:
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Description

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate is a chemical compound with the molecular formula C14H12N6O3 It is a derivative of pteroic acid and is known for its role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate typically involves the reaction of pteroic acid derivatives with methylating agents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pteroic Acid: A precursor to Methyl 4-(((2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl)amino)benzoate, sharing a similar core structure.

    Folic Acid: Another related compound with similar biochemical properties and applications.

Uniqueness

This compound is unique due to its specific methylated structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3/c1-24-14(23)8-2-4-9(5-3-8)17-6-10-7-18-12-11(19-10)13(22)21-15(16)20-12/h2-5,7,17H,6H2,1H3,(H3,16,18,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFRAOCZBREAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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